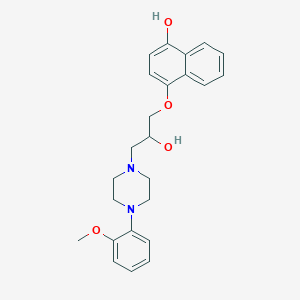
NH-Naftopidil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NH-Naftopidil is a metabolite of naftopidil, a chiral compound used as a selective α1-adrenoceptor antagonist. Naftopidil is commonly prescribed for the treatment of benign prostatic hyperplasia, a condition prevalent in elderly men. The compound is known for its efficacy in alleviating lower urinary tract symptoms associated with this condition .
Métodos De Preparación
The synthesis of NH-Naftopidil involves the hydroxylation of naftopidil. This process is typically mediated by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19 . The reaction conditions for this hydroxylation include the use of human liver microsomes and specific chemical inhibitors to confirm the involvement of these enzymes . Industrial production methods for naftopidil and its metabolites often involve large-scale synthesis using similar enzymatic processes, ensuring high yield and purity .
Análisis De Reacciones Químicas
NH-Naftopidil undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions, altering the functional groups on the compound.
Substitution: This reaction involves the replacement of functional groups, often using reagents like halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
Pharmacology and Medicine
NH-Naftopidil's primary application lies in its use as a therapeutic agent for BPH. It functions by blocking α1-adrenoceptors, which leads to muscle relaxation in the prostate and bladder neck, thus improving urinary flow.
Clinical Efficacy:
- Clinical studies indicate that this compound is effective in reducing urinary symptoms when compared to placebo and has shown comparable results to other α1-blockers like tamsulosin.
Dosage Information:
- Recommended dosages range from 25 mg to 75 mg per day, with a rapid absorption rate of 80–95% upon oral administration.
Cancer Research
Recent investigations have revealed this compound's potential anti-cancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer types, including prostate and gastric cancers.
In Vitro and In Vivo Studies:
The following table summarizes significant findings related to the anti-cancer effects of this compound:
| Cancer Type | Study Type | Cell Line | Effect | Reference |
|---|---|---|---|---|
| Prostate | In vitro | LNCaP | Reduced cell viability via apoptosis | Nakamura et al., 2018 |
| Gastric | In vitro | HGC27 | Induction of apoptosis | Nakamura et al., 2018 |
| Mesothelioma | In vivo | NCI-H2052 | Tumor volume reduction | Mikami et al., 2014 |
These findings suggest that this compound may enhance the efficacy of other cancer therapies by modulating apoptotic pathways and inhibiting key signaling molecules such as Akt .
Biochemical Studies
This compound serves as a model compound for studying metabolic pathways involving naftopidil and related compounds. It is particularly useful in examining interactions with cytochrome P450 enzymes, contributing to insights into drug metabolism.
Industrial Applications
In the pharmaceutical industry, this compound is utilized in developing new therapeutic agents aimed at improving urinary symptoms associated with BPH. Its unique receptor selectivity makes it valuable for formulating medications that target both voiding and storage symptoms effectively.
Mecanismo De Acción
The mechanism of action of NH-Naftopidil involves its interaction with α1-adrenoceptors, leading to the inhibition of these receptors. This action is mediated by the association with G proteins that activate a phosphatidylinositol-calcium second messenger system . The compound’s effect is primarily due to its ability to block the α1-adrenoceptors, reducing smooth muscle tone in the prostate and bladder neck, thereby alleviating symptoms of benign prostatic hyperplasia .
Comparación Con Compuestos Similares
NH-Naftopidil can be compared with other similar compounds such as:
(Phenyl)hydroxy-naftopidil: Another hydroxylated metabolite of naftopidil, which also exhibits α1-adrenoceptor antagonistic properties.
O-desmethyl-naftopidil: A demethylated metabolite of naftopidil, known for its similar pharmacological effects.
Tamsulosin: Another α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia, but with a different chemical structure and metabolic profile. The uniqueness of this compound lies in its specific hydroxylation pattern and its interaction with cytochrome P450 enzymes, which distinguishes it from other metabolites and similar compounds.
Propiedades
Número CAS |
133024-36-9 |
|---|---|
Fórmula molecular |
C24H28N2O4 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]naphthalen-1-ol |
InChI |
InChI=1S/C24H28N2O4/c1-29-24-9-5-4-8-21(24)26-14-12-25(13-15-26)16-18(27)17-30-23-11-10-22(28)19-6-2-3-7-20(19)23/h2-11,18,27-28H,12-17H2,1H3 |
Clave InChI |
YSVLPXXMZYGJCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C4=CC=CC=C43)O)O |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C4=CC=CC=C43)O)O |
Sinónimos |
(naphthyl)hydroxy-naftopidil NH-naftopidil |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















